molecular formula C29H23F6N5O3 B605675 阿托格潘 CAS No. 1374248-81-3

阿托格潘

货号 B605675
CAS 编号: 1374248-81-3
分子量: 603.5254
InChI 键: QIVUCLWGARAQIO-OLIXTKCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atogepant, sold under the brand names Qulipta and Aquipta, is a medication used to prevent migraines . It is a gepant, an orally active calcitonin gene-related peptide receptor antagonist . The most common side effects include nausea, constipation, tiredness, somnolence (sleepiness), decreased appetite, and decreased weight .


Synthesis Analysis

Atogepant was synthesized from the late-stage amide coupling of two highly complex fragments: Carboxylic Acid Fragment and Spirocyclic Motif Fragment . The specific synthesis steps are not detailed in the available sources.


Chemical Reactions Analysis

Atogepant is neither an inhibitor of CYP3A4, uridine diphosphate glucuronosyltransferase 1A1, and other CYPs nor an inducer of CYP1A2, CYP2B6, and P-glycoprotein; hence, the risk of drug-drug interactions (DDIs) is low . Pharmacokinetic parameters were used to evaluate interactions between atogepant and acetaminophen, and between atogepant and naproxen administered to healthy adults .

科学研究应用

偏头痛预防性治疗

  1. 阿托格潘作为偏头痛预防性治疗: 阿托格潘是一种降钙素基因相关肽 (CGRP) 受体拮抗剂,可有效减少每月偏头痛天数。在 Ailani 等人(2021 年) 的一项研究中,与安慰剂相比,阿托格潘在 12 周内显着减少了偏头痛发作频率。

  2. 随着时间的推移的有效性: Schwedt 等人(2021 年)发现阿托格潘在治疗开始后的第一天就显示出益处,并且在 12 周的治疗期间,每 4 周的间隔内持续有效。这表明其作用迅速,并且对偏头痛预防持续有效 (Schwedt 等人,2021 年)

  3. 长期安全性和耐受性: Ashina 等人(2021 年)进行的一项为期 1 年的阿托格潘评估研究发现,它安全且耐受性良好,没有发现重大安全问题 (Ashina 等人,2021 年)

药代动力学和相互作用研究

  1. 不同人群的药代动力学: 在肝功能受损程度不同的成年人中研究了阿托格潘的药代动力学。Boinpally 等人(2021 年)报告说,阿托格潘是安全的,并且在肝功能受损程度不同的参与者中,其药代动力学没有临床相关变化 (Boinpally 等人,2021 年)

  2. 与口服避孕药的相互作用: Ankrom 等人(2020 年)的一项研究表明,阿托格潘对乙炔雌二醇/左炔诺孕酮口服避孕药的药代动力学没有临床相关影响,表明其可与常见的避孕药安全使用 (Ankrom 等人,2020 年)

  3. 心脏安全性概况: Boinpally 等人(2021 年)对阿托格潘的心脏复极化作用的研究表明,即使是超治疗剂量也不会影响健康成年人的心脏复极化,这表明其具有良好的心脏安全性 (Boinpally 等人,2021 年)

  4. 药物-药物相互作用研究: Boinpally 等人(2021 年)评估了阿托格潘与对乙酰氨基酚或萘普生潜在的药代动力学药物-药物相互作用。研究得出结论,联合给药是安全且耐受性良好的,未观察到明显的相互作用 (Boinpally 等人,2021 年)

机制和药理特性

  1. 在偏头痛中的作用机制: Strassman 等人(2022 年)研究了阿托格潘的作用机制,发现它减弱了皮质扩散性抑制后机械敏感脑膜伤害感受器的激活。这表明其在预防偏头痛中具有特定的作用机制 (Strassman 等人,2022 年)

  2. 对颅内动脉的影响: Rubio-Beltrán 等人(2020 年)研究了阿托格潘对人分离的中脑膜、脑和冠状动脉的影响。他们发现,阿托格潘在这些动脉中差异性抑制 CGRP 诱导的血管舒张,并且没有血管收缩特性,这强调了其适用于偏头痛治疗,而没有心血管风险 (Rubio-Beltrán 等人,2020 年)

作用机制

Atogepant is an antagonist of the calcitonin gene-related peptide receptor . It competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain .

安全和危害

Atogepant should be handled with care to avoid inhalation and contact with eyes and skin . The most common adverse events were constipation (6.9 to 7.7% across atogepant doses) and nausea (4.4 to 6.1% across atogepant doses) . Serious adverse events included one case each of asthma and optic neuritis in the 10-mg atogepant group .

属性

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUCLWGARAQIO-OLIXTKCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F6N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337079
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Atogepant

CAS RN

1374248-81-3
Record name Atogepant [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atogepant
Reactant of Route 2
Reactant of Route 2
Atogepant
Reactant of Route 3
Atogepant
Reactant of Route 4
Reactant of Route 4
Atogepant
Reactant of Route 5
Reactant of Route 5
Atogepant
Reactant of Route 6
Reactant of Route 6
Atogepant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。